5-(2-Chlorophenyl)pyrazolidin-3-amine
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Overview
Description
5-(2-Chlorophenyl)pyrazolidin-3-amine is a chemical compound that belongs to the class of pyrazolidines. Pyrazolidines are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of a chlorophenyl group at the 5-position of the pyrazolidine ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)pyrazolidin-3-amine typically involves the reaction of 2-chlorophenylhydrazine with an appropriate carbonyl compound. One common method is the condensation of 2-chlorophenylhydrazine with an α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazolidine ring. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and environmentally benign reagents, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)pyrazolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinones or pyrazoles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and bromine (Br₂) in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazolidinones and pyrazoles.
Reduction: Various amine derivatives.
Substitution: Substituted pyrazolidines with different functional groups.
Scientific Research Applications
5-(2-Chlorophenyl)pyrazolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)pyrazolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Substituted Pyrazolidines: These compounds have similar structural features but different substituents at the 4-position.
Pyrazolidinones: These are oxidized derivatives of pyrazolidines and have different chemical properties.
Aminopyrazoles: These compounds have an amine group attached to the pyrazole ring and exhibit different reactivity and biological activities
Uniqueness
5-(2-Chlorophenyl)pyrazolidin-3-amine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H12ClN3 |
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Molecular Weight |
197.66 g/mol |
IUPAC Name |
5-(2-chlorophenyl)pyrazolidin-3-amine |
InChI |
InChI=1S/C9H12ClN3/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-4,8-9,12-13H,5,11H2 |
InChI Key |
HGOPSOJKULQSBS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1N)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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